6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Descripción
The compound 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Key structural elements include:
- A thioether linkage connecting the pyrazolo[3,4-d]pyrimidinone moiety to a 2-oxoethyl group.
- A 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole substituent, which introduces conformational rigidity and aromatic interactions.
Propiedades
Fórmula molecular |
C28H24N6O2S2 |
|---|---|
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36) |
Clave InChI |
XGFKWEZLHTYHOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6 |
Origen del producto |
United States |
Métodos De Preparación
Formation of the Pyrazolo[3,4-d]Pyrimidin-4-One Core
The core structure is synthesized through a cyclocondensation reaction between 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile and ethyl acetoacetate under acidic conditions. Key steps include:
Final Coupling and Purification
The thioether intermediate undergoes further purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials. Recrystallization from ethyl acetate yields the final compound with >95% purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic and Stoichiometric Considerations
-
Base Strength : NaH (60% dispersion in mineral oil) provides sufficient basicity to deprotonate the pyrimidinone core without side reactions.
-
Molar Ratios : A 1:1.2 molar ratio of core to thiol derivative maximizes yield while minimizing byproducts.
Analytical Characterization
Structural Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Patent WO1996028429A1) | Method B (VulcanChem Protocol) |
|---|---|---|
| Yield | 68% | 74% |
| Reaction Time | 32 hours | 24 hours |
| Purification | Recrystallization | Column Chromatography |
| Purity | 95% | 97.8% |
Method B offers superior yield and purity due to optimized chromatographic purification, though it requires specialized equipment.
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Tipos de reacciones
6-((2-oxo-2-(3-(tiofen-2-il)-5-(p-tolil)-4,5-dihidro-1H-pirazol-1-il)etil)tio)-1-(p-tolil)-1H-pirazol[3,4-d]pirimidin-4(5H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo o los anillos heterocíclicos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones de los anillos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos heterocíclicos.
Aplicaciones Científicas De Investigación
6-((2-oxo-2-(3-(tiofen-2-il)-5-(p-tolil)-4,5-dihidro-1H-pirazol-1-il)etil)tio)-1-(p-tolil)-1H-pirazol[3,4-d]pirimidin-4(5H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se explora como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 6-((2-oxo-2-(3-(tiofen-2-il)-5-(p-tolil)-4,5-dihidro-1H-pirazol-1-il)etil)tio)-1-(p-tolil)-1H-pirazol[3,4-d]pirimidin-4(5H)-ona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre sus objetivos y vías moleculares son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Core Heterocyclic Modifications
The target compound’s pyrazolo[3,4-d]pyrimidinone core distinguishes it from analogs like 6-ethyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)pyrimidin-4(3H)-one (CAS 922800-98-4, ), which features a simpler pyrimidin-4(3H)-one scaffold. Key differences include:
- Substituent Positioning: The thioether group in the target compound is at position 6 of the pyrazolopyrimidinone, whereas in CAS 922800-98-4, it is at position 2 of the pyrimidinone.
Bioactivity and Target Engagement
While bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:
- Pyrazolopyrimidines (e.g., compounds in ) are known for kinase inhibition due to their ability to mimic ATP’s adenine moiety. The thiophene and p-tolyl groups may enhance binding to hydrophobic kinase pockets .
- Docking Affinity Variability: highlights that minor structural changes (e.g., substitution patterns) significantly alter binding affinities. For instance, replacing the pyrimidinone core with pyrazolopyrimidinone could improve target selectivity but reduce solubility .
Computational Similarity and QSAR Insights
Critical Analysis of Limitations and Opportunities
- Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are lacking.
- Opportunities for Further Study: Crystallography: Refinement via SHELXL () could elucidate conformational preferences . High-Throughput Screening: Leveraging bioactivity clustering () may identify novel targets .
Actividad Biológica
The compound 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 452.6 g/mol. The structure features multiple functional groups, including thiophene and pyrazole moieties, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.6 g/mol |
| CAS Number | 922800-57-5 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and melanoma (UACC-257) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the cyclin-dependent kinase pathway .
In vitro studies using MTT assays have demonstrated that certain pyrazole derivatives possess IC50 values comparable to established chemotherapeutics. For example, a related compound exhibited an IC50 of 0.07 µM against EGFR, indicating strong potential for targeted cancer therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Studies have shown that certain pyrazole analogs can stabilize human red blood cell membranes at various concentrations, suggesting their effectiveness in reducing inflammation .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds in this class have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of thiophene rings enhances their ability to interact with microbial targets .
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrazole derivatives revealed that one compound exhibited significant antiproliferative effects against the T-47D breast cancer cell line with an IC50 value of 0.08 µM. Molecular docking studies indicated strong binding affinity to key oncogenic targets, suggesting a promising avenue for further development in cancer therapy .
Case Study 2: Inflammation Reduction
Another investigation assessed the anti-inflammatory effects of pyrazole compounds using the HRBC membrane stabilization method. Compounds tested at doses ranging from 100 µg to 1000 µg showed significant inhibition of hemolysis, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer: The synthesis involves multi-step organic reactions, focusing on:
- Step 1: Formation of the pyrazole core via cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives under acidic conditions .
- Step 2: Introduction of the pyrazolo[3,4-d]pyrimidinone moiety via nucleophilic substitution, requiring precise pH control (6.5–7.5) and anhydrous solvents (e.g., DMF) to prevent side reactions .
- Step 3: Thioether linkage formation using thioglycolic acid derivatives, optimized at 60–80°C with catalytic triethylamine .
Critical Parameters: Temperature control, solvent polarity, and stoichiometric ratios of intermediates.
Q. How can structural characterization be systematically validated?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to confirm regiochemistry of the pyrazole and pyrimidinone rings. For example, the thiophene proton signals typically appear at δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly for the 4,5-dihydro-1H-pyrazol-1-yl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling step yields?
- Methodological Answer:
- Catalyst Screening: Pd(PPh) in Suzuki-Miyaura couplings enhances cross-coupling efficiency between pyrazole and p-tolyl groups (yield increases from 45% to 78% with 5 mol% catalyst) .
- Solvent Optimization: Ethanol/water mixtures (4:1 v/v) reduce byproduct formation during thioether bond formation .
- Temperature Gradients: Stepwise heating (50°C → 80°C) improves regioselectivity in pyrazolo-pyrimidinone cyclization .
Data Table:
| Step | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazole formation | HSO | EtOH | 62 | 92 |
| Thioether coupling | TEA | DMF | 78 | 89 |
Q. How do structural modifications (e.g., p-tolyl vs. chlorophenyl substituents) affect bioactivity?
- Methodological Answer:
- SAR Analysis: Replace p-tolyl with chlorophenyl groups to assess changes in hydrophobic interactions. Computational docking (AutoDock Vina) shows p-tolyl improves binding affinity to kinase targets (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for chlorophenyl) .
- Experimental Validation: Compare IC values in enzyme inhibition assays. For example, p-tolyl derivatives show 2.3-fold higher potency against EGFR kinases .
Q. How can computational methods resolve contradictions in spectral data?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Discrepancies >0.3 ppm indicate possible stereoisomer contamination .
- IR Frequency Matching: Compare experimental vs. calculated carbonyl stretches (e.g., 1680 cm for pyrimidinone C=O) to confirm tautomeric forms .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for pyrazolo-pyrimidinone intermediates?
- Methodological Answer:
- Variable Analysis: Divergent yields (45–78%) arise from differences in:
Oxidation Control: Use of MnO vs. PCC affects pyrimidinone ring closure efficiency .
Purification Methods: Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (DMF/EtOH) impacts purity-adjusted yields .
- Mitigation Strategy: Standardize reaction monitoring (TLC, R = 0.3 in EtOAc) and isolate intermediates at ≤50°C to prevent degradation .
Structural and Functional Insights
Q. What role do non-covalent interactions play in stabilizing the compound’s conformation?
- Methodological Answer:
- X-ray Analysis: Intramolecular H-bonds between the pyrimidinone C=O and thioether S atom (distance: 2.8 Å) lock the molecule in a planar conformation .
- π-π Stacking: The thiophene and p-tolyl groups exhibit edge-to-face stacking (dihedral angle: 12°), enhancing crystallinity .
Advanced Analytical Techniques
Q. Which hyphenated techniques are optimal for impurity profiling?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
